molecular formula C21H22N4O3S2 B11229884 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11229884
M. Wt: 442.6 g/mol
InChI Key: WUYZHBPTCYIWAJ-UHFFFAOYSA-N
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Description

2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a benzodioxepin ring, a triazole ring, and a thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves multiple steps, including the formation of the triazole ring, the introduction of the benzodioxepin moiety, and the attachment of the thiophene group. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of new products.

Scientific Research Applications

2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE include:

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H22N4O3S2/c26-19(22-12-16-3-1-10-29-16)13-30-21-24-23-20(25(21)15-5-6-15)14-4-7-17-18(11-14)28-9-2-8-27-17/h1,3-4,7,10-11,15H,2,5-6,8-9,12-13H2,(H,22,26)

InChI Key

WUYZHBPTCYIWAJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)NCC5=CC=CS5)OC1

Origin of Product

United States

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